Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
CAS No.: 1100748-67-1
Cat. No.: VC2296176
Molecular Formula: C21H32N2O2
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1100748-67-1 |
|---|---|
| Molecular Formula | C21H32N2O2 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate |
| Standard InChI | InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)22-15-12-21(13-16-22)11-7-8-14-23(21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3 |
| Standard InChI Key | JVOCUYAQMDVMEQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1 |
Introduction
Chemical Identity and Properties
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate is identified by the CAS number 1100748-67-1 and has a molecular formula of C21H32N2O2 with a molecular weight of 344.5 g/mol . The compound belongs to the broader family of 1,9-diazaspiro[5.5]undecanes, which have demonstrated significant biological activities relevant to the treatment of obesity, pain, and various immune system, cardiovascular, and psychotic disorders .
The core structure consists of a 1,9-diazaspiro[5.5]undecane scaffold, which features two piperidine rings spiro-fused at position 2 of one piperidine ring and at position 4 of the other . This compound specifically contains a benzyl group attached to the nitrogen at position 1 and a tert-butyl carboxylate group at the nitrogen in position 9.
Physical and Chemical Properties
The key physicochemical properties of tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C21H32N2O2 |
| Molecular Weight | 344.5 g/mol |
| CAS Registry Number | 1100748-67-1 |
| MDL Number | MFCD13184378 |
| Physical State | Solid |
| Recommended Storage Temperature | 2-8°C |
This compound possesses several functional groups that contribute to its chemical reactivity and potential applications. The tert-butyl carboxylate group serves as a protected carboxylic acid functionality that can be selectively deprotected under acidic conditions. The benzyl group adds lipophilicity to the molecule and can participate in various interactions with biological targets or undergo further chemical transformations.
Synthesis and Preparation
Synthetic Approaches
The synthesis of tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions, including the formation of the diazaspiro[5.5]undecane core and subsequent functionalization with benzyl and tert-butyl groups. Based on synthetic strategies for related compounds, a common approach utilizes commercially available N-Boc-3,9-diazaspiro[5.5]undecane as a starting material .
For similar diazaspiro compounds, the synthetic route often begins with the N-alkylation of Boc-protected diazaspiro precursors. As observed in the synthesis of structurally related compounds, benzyl groups can be introduced through reaction with benzyl bromide under basic conditions (typically using triethylamine) . The specific reaction conditions and detailed synthetic protocols for tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate would require optimization for yield and purity.
Laboratory Preparation Guidelines
For research purposes, tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate is typically provided as a solution at a concentration of 10mM in a 25 μL volume . When preparing stock solutions, it is essential to select an appropriate solvent based on the compound's solubility characteristics. The following table provides guidelines for preparing solutions of various concentrations:
| Desired Concentration | Required Solvent Volume |
|---|---|
| 1 mg | |
| 1 mM | 2.8986 mL |
| 5 mM | 0.5797 mL |
| 10 mM | 0.2899 mL |
To enhance solubility during preparation, it is recommended to heat the container to 37°C and then subject it to ultrasonic bath treatment . For optimal stability, solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles. When stored at -80°C, solutions maintain stability for up to 6 months, while storage at -20°C limits the shelf life to approximately 1 month .
Current Research and Future Directions
Recent Advances
Research on tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate and related diazaspiro compounds continues to evolve, with recent advancements focusing on optimizing synthetic routes and exploring potential applications in drug development. The compound's unique structural features have attracted interest in medicinal chemistry, particularly as a scaffold for creating compounds with specific three-dimensional architectures.
Investigations into the biological activities of the broader diazaspiro compound class have revealed potential therapeutic applications that may guide future research on this specific compound. The rigidity of the spirocyclic core provides advantages in molecular design by constraining conformational flexibility and potentially enhancing binding selectivity.
Future Research Opportunities
Several promising directions exist for future research on tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate:
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Development of improved synthetic methodologies to enhance yield, purity, and scalability
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Exploration of structure-activity relationships through systematic modification of the benzyl and tert-butyl carboxylate groups
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Investigation of potential biological activities through high-throughput screening and targeted assays
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Application as a building block in the synthesis of compound libraries for drug discovery programs
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Development of novel functionalization strategies to expand the utility of the diazaspiro scaffold
As research on diazaspiro compounds continues to advance, tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate is likely to remain an important synthetic intermediate with expanding applications in medicinal chemistry and pharmaceutical development.
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